Product packaging for Methylamine hydrochloride, [methyl-3H](Cat. No.:CAS No. 127117-27-5)

Methylamine hydrochloride, [methyl-3H]

Cat. No.: B591257
CAS No.: 127117-27-5
M. Wt: 73.54
InChI Key: NQMRYBIKMRVZLB-DFCKGCRZSA-N
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Description

Significance of Isotopic Labeling in Contemporary Chemical and Biological Sciences

Isotopic labeling is a powerful technique used to track the journey of a molecule or atom through a chemical reaction or a biological system. wikipedia.org This is achieved by replacing one or more atoms in a compound of interest with an isotope, which is a variant of the same element that contains a different number of neutrons. creative-proteomics.commusechem.com This substitution creates a "labeled" compound that is chemically and biologically similar to its unlabeled counterpart but possesses distinct nuclear properties that allow it to be detected and measured. creative-proteomics.com

The nuclides used for labeling can be either stable or radioactive. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are often used for studies requiring long-term tracing or metabolic investigations where the integrity of the sample must be maintained. creative-proteomics.comdiagnosticsworldnews.com Radioactive isotopes, or radionuclides, decay over time and emit radiation that can be detected with high sensitivity. nih.gov This process, known as radiolabeling, is a cornerstone of trace analysis. creative-proteomics.com

The importance of isotopic labeling in research is immense. It allows scientists to elucidate metabolic pathways, study drug-receptor interactions, quantify the absorption and distribution of compounds, and analyze gene expression. musechem.comdiagnosticsworldnews.comsilantes.com By using labeled tracers, researchers can sensitively and accurately track changes in the location and quantity of specific molecules in vivo or in vitro, providing direct insights into the biosynthesis, degradation, and remodeling of biomolecules. diagnosticsworldnews.com This precision enables the non-destructive analysis and detailed mapping of biological and chemical processes at the molecular level. creative-proteomics.commusechem.com

Historical Trajectories and Methodological Advancements in Tritium (B154650) Radiochemistry

Tritium (³H), a radioactive isotope of hydrogen, was first produced in a laboratory setting in 1934 by Ernest Rutherford, Mark Oliphant, and Paul Harteck. wikipedia.orgnewworldencyclopedia.orgbritannica.com They achieved this by bombarding deuterium with high-energy deuterons. britannica.com However, it was Luis Alvarez and Robert Cornog who first isolated tritium in 1939 and confirmed its radioactivity. wikipedia.org Later, in the 1950s, Willard Libby demonstrated that tritium, which is naturally produced in trace amounts in the atmosphere by cosmic rays, could be used for the radiometric dating of water. wikipedia.orgbritannica.com

The nucleus of tritium contains one proton and two neutrons, giving it approximately three times the mass of ordinary hydrogen (protium). britannica.com It decays via low-energy beta emission with a half-life of 12.32 years. wikipedia.orgbritannica.com This low-energy radiation cannot penetrate the skin, making tritium relatively safe to handle with standard laboratory precautions, but it is hazardous if ingested or inhaled. newworldencyclopedia.org

Over the past several decades, significant advancements have been made in tritium radiochemistry. nih.gov Early challenges related to the stability of the tritium label have been largely overcome through modern labeling methodologies that place the tritium atom in metabolically stable positions. nih.gov The development of catalytic hydrogen isotope exchange (HIE) methods has revolutionized the synthesis of tritiated compounds, allowing for the efficient and site-selective incorporation of tritium gas (T₂) into complex molecules. researchgate.net Concurrently, the analytical techniques for detecting tritium have become more sophisticated and sensitive, further enhancing its utility in research. nih.govnih.gov

Fundamental Rationale for Employing [methyl-3H]-Methylamine Hydrochloride as a Radiotracer and Research Probing Agent

The use of [methyl-3H]-methylamine hydrochloride as a research tool stems from the unique advantages of tritium as a radiolabel combined with the chemical significance of the methylamine (B109427) molecule. nih.govairgasspecialtyproducts.com Tritium-labeled compounds are favored in many research applications for several key reasons. Their high specific activity allows them to be detected at very low concentrations, which is ideal for sensitive applications like receptor binding assays and autoradiography. nih.govmdpi.com Furthermore, because tritium is an isotope of hydrogen, substituting it into a molecule results in a minimal structural change, meaning the radiolabeled compound behaves almost identically to its non-labeled counterpart in biological systems. musechem.comnih.gov

Methylamine itself is a fundamental building block in organic synthesis and is a precursor for a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds. airgasspecialtyproducts.comchemicalbook.comchemicalbook.com By labeling the methyl group of methylamine hydrochloride with tritium, researchers create a versatile radiotracer. This labeled precursor can be used to synthesize more complex radiolabeled molecules, such as drugs, hormones, or neurotransmitters. chemicalbook.comevitachem.com Subsequently, these tritiated probes enable scientists to trace the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate, to map the location of specific receptors in the brain, or to unravel complex metabolic pathways. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6ClN B591257 Methylamine hydrochloride, [methyl-3H] CAS No. 127117-27-5

Properties

IUPAC Name

tritritiomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1T3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-DFCKGCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Radiochemical Synthesis and Comprehensive Purity Assessment of Methyl 3h Methylamine Hydrochloride

Methodologies for Tritium (B154650) Incorporation into Methylamine (B109427) Structures

The introduction of a tritium (³H) label into the methylamine molecule can be achieved through two primary strategies: precursor-based radiosynthesis and advanced isotope exchange reactions.

Precursor-Based Radiosynthesis Strategies for [methyl-³H]-Methylamine Hydrochloride

A robust and widely utilized method for the synthesis of [methyl-³H]-Methylamine Hydrochloride involves the use of a tritiated precursor, which is then chemically converted to the target molecule. A common precursor for this synthesis is [³H]-nitromethane.

The synthesis pathway commences with the reduction of [³H]-nitromethane. This reduction can be effectively carried out using various reducing agents, with a common method being the use of a metal in an acidic medium, such as tin and hydrochloric acid (Sn/HCl). researchgate.net In this reaction, the nitro group of [³H]-nitromethane is reduced to an amino group, yielding [methyl-³H]-methylamine. researchgate.netnih.gov The resulting [methyl-³H]-methylamine is a volatile gas and is typically trapped in a solution of hydrochloric acid to form the more stable hydrochloride salt, [methyl-³H]-Methylamine Hydrochloride. nih.gov

An analogous method has been described for the synthesis of deuterated methylamine, where deuterated nitromethane (B149229) is reduced using reagents like zinc powder, magnesium powder, iron, or nickel in the presence of an acid to directly form the salt of (methyl-d₃)amine. nih.gov This strategy can be directly adapted for tritium labeling. The precursor, [³H]-nitromethane, can be prepared by reacting nitromethane with tritiated water (T₂O) in the presence of a base. nih.govyoutube.com

Parameter Precursor-Based Synthesis ([³H]-Nitromethane Reduction)
Precursor [³H]-Nitromethane
Key Reaction Reduction of the nitro group to an amine
Typical Reagents Sn/HCl, Zn/HCl, Fe/acid, Ni/acid
Product [methyl-³H]-Methylamine
Final Step Trapping with hydrochloric acid to form the hydrochloride salt
Reference researchgate.netnih.govnih.govnih.govyoutube.com

Advanced Isotope Exchange Reaction Pathways in Tritium Labeling

Direct tritium labeling of methylamine hydrochloride can also be accomplished through hydrogen isotope exchange (HIE) reactions. These methods offer the advantage of introducing tritium in the later stages of a synthetic sequence. acs.org

Metal-catalyzed HIE is a prominent technique where a catalyst facilitates the exchange of hydrogen atoms in the methyl group of methylamine with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O). acs.org Transition metals like palladium, platinum, and iridium are often employed as catalysts for this purpose. acs.orgoup.com For instance, catalytic exchange of hydrogen with a tritium source has been demonstrated for the methyl group in toluene, indicating the feasibility of labeling methyl groups via this method. oup.com

More recent advancements include photoredox-catalyzed HIE, which can selectively introduce tritium at α-amino C(sp³)–H bonds of alkyl amines. nih.gov This method utilizes a photocatalyst and a hydrogen atom transfer (HAT) catalyst in the presence of a tritium source like T₂O. nih.gov While this has been demonstrated for more complex amines, the principle could potentially be applied to methylamine.

Parameter Advanced Isotope Exchange Reactions
Starting Material Methylamine Hydrochloride
Tritium Source Tritium gas (T₂), Tritiated water (T₂O)
Catalysts Transition metals (e.g., Pd, Pt, Ir), Photoredox catalysts
Key Reaction Catalytic exchange of C-H bonds with C-T bonds
Advantage Late-stage introduction of tritium
Reference nih.govacs.orgoup.com

Rigorous Purification and Isolation Techniques for Radiolabeled Methylamine Hydrochloride

Achieving high radiochemical purity is critical for the reliable use of [methyl-³H]-Methylamine Hydrochloride. This necessitates the use of effective purification and isolation techniques to remove both chemical and radiochemical impurities.

Chromatographic Separation Methods for Achieving High Radiochemical Purity (e.g., HPLC, TLC)

High-performance liquid chromatography (HPLC) is a powerful tool for the purification and analysis of radiolabeled compounds. For methylamine, which is a small, polar molecule, reversed-phase HPLC can be challenging due to poor retention. However, the use of mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can provide effective separation. nih.gov The mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer pH, and concentration, can be adjusted to optimize the retention and resolution of methylamine from its potential impurities. nih.gov It is noteworthy that tritiated compounds may elute slightly earlier than their non-tritiated counterparts on reversed-phase columns. nih.gov

Thin-layer chromatography (TLC) is another essential technique for assessing radiochemical purity. For the analysis of amines, various solvent systems can be employed. The choice of the mobile phase depends on the stationary phase used (e.g., silica (B1680970) gel or alumina). A common approach involves using a mixture of a nonpolar and a polar solvent. For amines on silica gel, systems like ethyl acetate/hexane or dichloromethane/methanol (B129727), sometimes with the addition of a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to reduce tailing, have been used. sciencemadness.org For biogenic amines, a solvent system of chloroform-diethyl ether-triethylamine has been reported to be effective. nih.govresearchgate.net The separated spots on the TLC plate are visualized using appropriate methods, and the radioactivity distribution is measured with a radio-TLC scanner to determine the radiochemical purity. nih.gov

Technique Stationary Phase Typical Mobile Phase Detection Key Considerations Reference
HPLC Mixed-mode (Reversed-phase/Cation-exchange)Acetonitrile/Water with TFAEvaporative Light Scattering Detector (ELSD), RadiodetectorAdjusting mobile phase composition for optimal retention nih.govnih.gov
TLC Silica GelChloroform/Diethyl ether/TriethylamineRadio-TLC Scanner, Staining (e.g., ninhydrin)Addition of base to mobile phase to prevent tailing nih.govsciencemadness.orgresearchgate.netnih.gov

Recrystallization and Solvent-Based Purification Approaches for [methyl-³H]-Methylamine Hydrochloride

Recrystallization is a fundamental and effective technique for purifying solid compounds like methylamine hydrochloride. The choice of solvent is crucial for successful recrystallization. Absolute ethanol (B145695) is a commonly used solvent for recrystallizing methylamine hydrochloride, as it effectively dissolves the compound at elevated temperatures while impurities like ammonium (B1175870) chloride are less soluble. oup.com Upon cooling, pure methylamine hydrochloride crystallizes out. oup.com

For even higher purity, n-butyl alcohol can be used. Ammonium chloride has negligible solubility in boiling n-butyl alcohol, making it an excellent solvent for separating it from methylamine hydrochloride. oup.com The process may involve multiple extractions with the hot solvent to ensure complete removal of soluble impurities. oup.com Washing the crude product with a solvent in which the desired compound is insoluble, such as chloroform, can also be employed to remove certain impurities like dimethylamine (B145610) hydrochloride. researchgate.net

Radiochemical Purity and Stability Evaluation Protocols

The radiochemical purity of [methyl-³H]-Methylamine Hydrochloride is defined as the proportion of the total radioactivity that is present in the chemical form of methylamine hydrochloride. It is crucial to establish and monitor this purity over time.

The determination of radiochemical purity is typically performed using chromatographic methods like HPLC and TLC, as described in section 2.2.1. unm.edu For TLC analysis, the strip is developed, and the distribution of radioactivity is measured by scanning the strip. The percentage of radioactivity in the spot corresponding to methylamine hydrochloride relative to the total radioactivity on the strip gives the radiochemical purity. ymaws.com Generally, two different TLC systems are used to quantify the main impurities, and the radiochemical purity is calculated by subtracting the total percentage of impurities from 100%. ymaws.com

Analytical Techniques for Quantitative Radiochemical Purity Determination

The determination of radiochemical purity is a critical quality control parameter for any radiolabeled compound, ensuring that the radioactivity is associated with the desired chemical entity. unm.edu For [methyl-3H]-Methylamine hydrochloride, radiochemical purity is defined as the proportion of total tritium radioactivity that is present in the chemical form of methylamine hydrochloride. A variety of analytical techniques are employed to quantify this, typically involving a chromatographic separation step followed by radiological detection.

The most common methods for determining the radiochemical purity of tritiated compounds are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). unm.edu These methods are capable of separating the target compound, [methyl-3H]-Methylamine hydrochloride, from potential radiolabeled impurities that may arise during synthesis or storage. For amines, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to facilitate separation and detection. rsc.orgresearchgate.net

Following chromatographic separation, quantification is achieved using radiological detectors. Liquid Scintillation Counting (LSC) is the most prevalent and accurate technique for measuring the low-energy beta particles emitted by tritium. transat-h2020.eumdpi.com In this method, fractions collected from the chromatograph are mixed with a scintillation cocktail. The beta particles excite the scintillator, which emits light pulses that are detected by a photomultiplier tube; the amount of light is proportional to the amount of radioactivity. mdpi.com While highly sensitive, LSC is a counting method rather than a spectroscopic one. transat-h2020.eu

Other detection methods include gas-flow proportional counters, which can be used for the radioassay of nonvolatile, water-soluble tritium compounds. nih.gov In some cases, Tritium Nuclear Magnetic Resonance (3H-NMR) spectroscopy can be employed not for routine purity analysis, but to unambiguously confirm the position of the tritium label within the molecule. mdpi.com

The accuracy of these methods is paramount and can be verified by using an independent method. For instance, after an HPLC run, the radioactivity of collected fractions can be measured, and the results compared to the integrated radioactivity peaks from the online detector to confirm the purity value. unm.edu

Table 1: Analytical Techniques for Radiochemical Purity

Technique Principle Application for [methyl-3H]-Methylamine hydrochloride
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase. Separates [methyl-3H]-Methylamine hydrochloride from radiochemical impurities.
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase (e.g., silica gel) carried by a mobile phase. unm.edu A rapid method to check for the presence of labeled impurities. unm.edu
Liquid Scintillation Counting (LSC) Detection and quantification of beta radiation through the use of a scintillator that emits light upon excitation. transat-h2020.eumdpi.com Quantifies the amount of tritium in separated fractions to determine the percentage of radiochemical purity. transat-h2020.eu

| Gas-Flow Proportional Counting | Measures beta particle emissions from a solid sample in an "infinitely thick" film using a windowless counter. nih.gov | An alternative method for the radioassay of the nonvolatile salt. nih.gov |

Assessment of Radiolytic Degradation Kinetics and Long-Term Storage Stability

Tritium-labeled compounds are inherently unstable due to the process of radiolysis, where the compound undergoes self-decomposition as a result of the energy released by the decay of its own radioactive atoms. nih.gov The beta particle emitted during tritium decay (average energy 5.7 keV, maximum 18.6 keV) can interact with and damage surrounding molecules of the compound, leading to the formation of radiochemical impurities and a decrease in radiochemical purity over time. transat-h2020.eu Assessing the kinetics of this degradation is crucial for determining the shelf-life and ensuring the compound's suitability for use.

The rate of radiolytic decomposition is influenced by several factors:

Specific Activity: Higher specific activity (radioactivity per mole) leads to a greater concentration of energy deposition and thus a faster rate of degradation. mdpi.com

Storage Temperature: Lower temperatures generally slow down chemical reactions, including secondary reactions initiated by radiolysis.

Storage Medium: The physical form and solvent used for storage play a significant role. Storing the compound in a suitable solvent, such as ethanol, can help to dissipate the energy from the beta particles, reducing the damage to the compound itself. This is a common practice for commercial preparations. moravek.com

Concentration: Higher concentrations can accelerate decomposition. Studies on other tritiated pharmaceuticals have shown that methods used to concentrate solutions, such as rotary evaporation, can lead to significant decomposition, whereas milder techniques like centrifugal evaporation can better preserve the compound's stability. nih.gov

The stability of [methyl-3H]-Methylamine hydrochloride is typically assessed by periodically measuring its radiochemical purity using the analytical techniques described in section 2.3.1. A stability study involves storing the compound under specified conditions (e.g., in ethanol solution at -20°C) and analyzing aliquots at set time intervals. The results are used to plot radiochemical purity versus time, allowing for the calculation of the decomposition rate. This data determines the recommended shelf-life and re-analysis date for a given batch.

Table 2: Factors Affecting Long-Term Storage Stability

Factor Effect on Stability Mitigation Strategy
Specific Activity Higher specific activity increases the rate of radiolysis. mdpi.com Use the lowest specific activity suitable for the intended application.
Temperature Higher temperatures can accelerate secondary degradation reactions. Store at low temperatures (e.g., -20°C or below) as recommended.
Solvent/Medium Solvents can absorb and dissipate beta particle energy, providing a protective effect. Store as a dilute solution in an appropriate solvent like ethanol. moravek.com

| Handling Procedures | Harsh procedures like rotary evaporation can induce decomposition. nih.gov | Employ mild concentration techniques such as centrifugal evaporation or freeze-drying. nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
[methyl-3H]-Methylamine hydrochloride
Methylamine hydrochloride
Ethanol
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

Applications of Methyl 3h Methylamine Hydrochloride in Advanced Biochemical and Cell Biology Research

Ligand Binding and Receptor Interaction Studies

The use of radiolabeled ligands is a cornerstone of pharmacology and molecular biology, enabling the characterization of receptor-ligand interactions. The high specific activity of tritiated compounds like [methyl-3H]-methylamine hydrochloride makes them suitable for such assays.

Quantitative Receptor Binding Assays Utilizing [methyl-3H]-Methylamine Hydrochloride (In Vitro and Ex Vivo)

Quantitative binding assays are employed to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation. These assays can be performed in vitro, using isolated cell membranes or recombinant proteins, or ex vivo, where tissues are collected from an organism previously exposed to the radioligand.

Muscarinic Acetylcholine (B1216132) Receptor Ligand Affinity Determinations
Histamine (B1213489) Receptor Binding Characterization

The histamine receptor family, particularly the H3 receptor, has been a focus of significant research. While methylamine (B109427) is structurally related to histamine, specific studies employing [methyl-3H]-methylamine hydrochloride as the primary radioligand for histamine receptor binding assays are not prominently reported. Instead, ligands such as [3H]N-α-methylhistamine are commonly used to label and characterize H3 receptors. For example, research on rat brain membranes has utilized (R)-alpha-[3H]methylhistamine to disclose a single class of H3 receptor sites with high affinity. nih.gov This agonist has been instrumental in delineating the distribution and pharmacological profile of H3 receptors in the central nervous system. nih.gov

Neurotransmitter Transporter Functionality and Inhibition Assays

Neurotransmitter transporters are critical for regulating synaptic transmission by clearing neurotransmitters from the synaptic cleft. Radiotracer uptake and binding inhibition assays are fundamental to studying their function and modulation by various compounds.

Dopamine (B1211576) Transporter Studies

The dopamine transporter (DAT) is a primary target for psychostimulant drugs and is implicated in several neuropsychiatric disorders. Assays to study DAT function often involve measuring the uptake of [3H]dopamine or the binding of DAT inhibitors like [3H]WIN 35,428. These studies provide insights into the kinetics of dopamine transport and the mechanisms of drug action. For instance, research has shown that HIV-1 Tat protein expression can decrease [3H]dopamine uptake and alter the binding of [3H]WIN 35,428, indicating a reduction in DAT function. nih.gov There is no specific literature detailing the use of [methyl-3H]-methylamine hydrochloride as a direct ligand for DAT binding or uptake studies.

Serotonin (B10506) Transporter Investigations

The serotonin transporter (SERT) is a key target for antidepressant medications. Investigations into SERT functionality commonly utilize the uptake of [3H]serotonin or binding of selective radioligands like [3H]citalopram or [3H]paroxetine. For example, the development of SERT reuptake inhibition assays in human placental choriocarcinoma (JAR) cells has been described using [3H]serotonin to determine kinetic parameters like Kм and Vmax. nih.gov Another novel radioligand, [3H]MADAM, has been shown to bind with high affinity and selectivity to SERT, enabling detailed in vitro and in vivo characterization of various selective serotonin reuptake inhibitors (SSRIs). nih.gov Direct studies employing [methyl-3H]-methylamine hydrochloride for SERT binding or uptake are not found in the reviewed scientific literature.

Norepinephrine (B1679862) Transporter Assays

The norepinephrine transporter (NET) is crucial for regulating norepinephrine levels in the synapse and is a key target in pharmacology. Assays to study NET function and inhibition are vital for drug development. Typically, these assays involve radiolabeled ligands that bind to the transporter or radiolabeled substrates that are taken up by it.

Commonly used radioligands for NET binding assays include [3H]nisoxetine. nih.gov However, studies have shown that [3H]nisoxetine binding assays, particularly when conducted at low temperatures with cell membrane preparations, may underestimate the functional potency of certain inhibitor compounds. nih.gov For a more functionally relevant assessment, direct uptake studies using intact cells and the radiolabeled substrate [3H]norepinephrine ([3H]NE) are often recommended. nih.gov While [methyl-3H]-methylamine hydrochloride is a substrate for some amine transporters, its specific application in routine norepinephrine transporter assays is not prominently documented in the available research, which favors the use of direct NET substrates like [3H]NE or specific NET inhibitors like [3H]nisoxetine for these purposes. nih.gov

Cellular Transport and Permeation Mechanism Elucidation

[methyl-3H]-Methylamine serves as an effective analogue for ammonium (B1175870) (NH₄⁺) due to its similar molecular size and chemical properties. nih.gov This allows researchers to study ammonium transport and nitrogen assimilation without the complexities of the rapid intracellular metabolism of ammonium itself.

In marine phytoplankton, radiolabeled methylamine has been instrumental in examining ammonium uptake kinetics. nih.gov Studies with the diatom Cyclotella cryptica have shown that methylamine is taken up via an ammonium transport system that is specific for both ammonium and methylamine. nih.gov This transport follows saturable kinetics and appears to be regulated by the nitrogen status of the cell. nih.gov

Furthermore, research has revealed intricate interkingdom metabolic interactions involving methylamine. While diatoms themselves are generally unable to use methylamines as a nitrogen source, certain marine bacteria can degrade methylamines and release ammonium as a byproduct. nih.gov In co-culture experiments, bacteria such as Donghicola sp. and Methylophaga sp. were shown to degrade monomethylamine, providing the essential ammonium needed to support the photoautotrophic growth of the diatom Phaeodactylum tricornutum. nih.gov This demonstrates that methylamine-degrading bacteria can be a previously overlooked source of nitrogen for phytoplankton growth in marine ecosystems. nih.gov

Research Findings on [3H]-Methylamine as an Ammonium Analogue
Organism/SystemKey FindingReference
Phytoplankton (general)[3H]-Methylamine uptake is inversely related to ambient ammonium concentrations. nih.gov
Cyclotella cryptica (diatom)Utilizes an ammonium transport system that also transports methylamine; transport shows saturable kinetics. nih.gov
Nitrosococcus oceanus (bacterium)Appears to use the same transport mechanism for both methylamine and ammonium. nih.gov
Co-culture of Phaeodactylum tricornutum (diatom) and methylamine-degrading bacteriaBacteria degrade methylamine, releasing ammonium that supports the diatom's growth, demonstrating interkingdom nitrogen cross-feeding. nih.gov

As a weak base, methylamine can be used to experimentally manipulate the pH of acidic intracellular organelles. This property has been exploited to study the function of lamellar bodies in alveolar type II cells. nih.gov Lamellar bodies are specialized, acidic organelles responsible for storing and secreting pulmonary surfactant. nih.govnih.gov

Effect of Methylamine on Phosphatidylcholine (PC) Packaging in Lamellar Bodies
Methylamine ConcentrationEffect on [3H]choline incorporation into Lamellar Body PCReference
2.5–10 mMConcentration-dependent decrease in labeled PC and disaturated PC in lamellar bodies. nih.gov
Not specifiedInhibited trafficking of PC to lipid-rich light subcellular fractions, preventing its packaging into lamellar bodies. nih.gov

The influence of methylamine on specific transport pathways is also a subject of investigation. In the previously mentioned study on alveolar cells, [methyl-3H]choline was used as a metabolic precursor to trace the synthesis and transport of phosphatidylcholine. nih.gov The research demonstrated that methylamine treatment indirectly affected the outcome of the [3H]choline label by disrupting the final packaging of the synthesized phosphatidylcholine into lamellar bodies, rather than by directly inhibiting the choline (B1196258) transporter itself. nih.gov This highlights how methylamine can be used to probe the functional consequences of organelle pH on complex trafficking pathways that are initially traced with other radiolabeled molecules.

The relationship between methylamine and nucleoside uptake, such as that for uridine (B1682114) and thymidine (B127349), is less clearly defined in the available literature. While some studies list thymidine metabolism and DNA replication as being affected by methylamine, detailed information on its direct effect on the specific transporters for [3H]uridine or [3H]thymidine is limited. nih.gov

Enzymatic Reaction Kinetics and Metabolic Pathway Elucidation

[methyl-3H]-Methylamine hydrochloride is a critical substrate for studying the activity of certain amine oxidases. It is now well-established that methylamine is metabolized by Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as primary-amine oxidase, but not by Monoamine Oxidase (MAO). Studies using [14C]methylamine in rat adipose tissue showed that its oxidation was completely inhibited by the SSAO inhibitor semicarbazide, but was unaffected by the MAO inhibitor pargyline. This specificity makes [methyl-3H]-methylamine an excellent tool to selectively measure SSAO activity.

Kinetic studies have been performed to characterize the metabolism of methylamine by SSAO in various tissues. Research comparing rat aorta and human umbilical artery found that the apparent Michaelis constant (Km) for methylamine was significantly different between the two species, indicating that the biochemical properties of SSAO are not identical across species. In the human umbilical artery, SSAO was particularly active toward methylamine, with a maximum velocity (Vmax) approximately 70% greater than that for the classic SSAO substrate benzylamine. The oxidative deamination of methylamine by SSAO produces formaldehyde (B43269), which can lead to cytotoxic damage in cells like endothelial cells, a process with potential implications in the pathology of diseases such as diabetes.

Kinetic Parameters for Methylamine Metabolism by SSAO
Tissue SourceApparent Km (μM)Relative VmaxReference
Rat Aorta102Vmax for methylamine was ~60% of that for benzylamine.
Human Umbilical Artery779Vmax for methylamine was ~70% greater than that for benzylamine.
Rat Adipose Tissue (White and Brown)~250–300Not specified

Methylotrophic Metabolism and C1 Compound Assimilation Pathways (e.g., Hyphomicrobium vulgare, Methanosarcina barkeri)

[methyl-3H]-Methylamine hydrochloride is an invaluable tool for elucidating the metabolic routes of single-carbon (C1) compounds in methylotrophic organisms. These microbes utilize reduced C1 compounds, such as methylamine, as their sole source of carbon and energy. nih.gov Isotopic labeling studies using the tritiated methyl group allow researchers to track the fate of the carbon atom through complex assimilation and dissimilation pathways. nih.gov

In the bacterium Hyphomicrobium vulgare, isotopic and enzymatic studies have revealed the primary metabolic pathways for methylated amines. nih.gov When utilizing methylamine, the carbon is assimilated at the level of formaldehyde through the serine cycle. nih.gov The initial steps involve the N-methylation of glutamate (B1630785) to form gamma-glutamylmethylamide and N-methylglutamate. nih.gov This contrasts with methanol (B129727) metabolism, where the carbon enters the serine cycle directly after oxidation to formaldehyde. nih.gov Hyphomicrobium species are known denitrifying methylotrophs, capable of using these C1 compounds under both aerobic and anaerobic conditions. microbiologyresearch.orgnih.gov

The archaeon Methanosarcina barkeri displays remarkable metabolic versatility, capable of utilizing all four known pathways of methanogenesis. wikipedia.org It can grow on various substrates, including H₂/CO₂, acetate, methanol, and methylated amines. asm.org When grown on methylamines, M. barkeri ferments these compounds to produce methane (B114726) and ammonia (B1221849). nih.gov Studies with pure cultures of M. barkeri show it can directly ferment methylamine, dimethylamine (B145610), and trimethylamine (B31210). nih.gov The organism possesses distinct methyltransferase systems to handle these substrates, transferring the methyl group to coenzyme M, a key step in methanogenesis. nih.govresearchgate.net Unlike some bacteria, M. barkeri does not excrete methanol as an intermediate during growth on methylamines. nih.gov The use of radiolabeled methylamine helps to trace these methyl-transfer reactions and differentiate the pathways for various methylotrophic substrates. nih.gov

FeatureHyphomicrobium vulgare Methanosarcina barkeri
Organism Type Bacterium (Gram-negative)Archaeon (Methanogen)
Primary Metabolism Aerobic and anaerobic respiration (denitrification) microbiologyresearch.orgAnaerobic methanogenesis doe.gov
Methylamine Assimilation Pathway Serine Cycle (via N-methylglutamate pathway) nih.govNot primarily for assimilation; used for energy (methanogenesis) nih.gov
Initial Step N-methylation of glutamate nih.govDirect methyl group transfer to a corrinoid protein nih.gov
Key Intermediate Formaldehyde nih.govMethyl-coenzyme M nih.gov
End Product of Methylamine Metabolism Biomass, CO₂ nih.govMethane (CH₄), Ammonia (NH₃) nih.gov

Enzyme-Mediated Methylation Reactions and Methyl Group Transfer Studies

The tritium (B154650) label on [methyl-3H]-methylamine hydrochloride is instrumental for studying the kinetics and mechanisms of methyltransferase enzymes. These enzymes catalyze the transfer of a methyl group from a donor to an acceptor molecule, a fundamental process in biology. nih.gov By tracing the radiolabeled methyl group, researchers can identify the substrates, products, and cofactors of these enzymatic reactions.

In methylotrophic organisms, specific enzymes are responsible for stripping the methyl group from methylamine. In some bacteria, this occurs via an indirect pathway involving the transfer of the methyl group to glutamate. nih.gov In Methanosarcina, a suite of specialized methyltransferases and their associated corrinoid-binding proteins (e.g., MtmB and MtmC for monomethylamine) handle the initial step of metabolism. nih.gov These enzymes transfer the methyl group from methylamine to a corrinoid cofactor, which then donates it to coenzyme M via a second methyltransferase, MtbA. nih.gov Using [methyl-3H]-methylamine allows for precise measurement of the activity of these specific methyltransferases, distinguishing them from those that act on methanol or other methylated compounds. researchgate.net

Such studies have revealed that organisms like Methanosarcina possess multiple, functionally distinct paralogs of methylamine-specific methyltransferases, which are involved in both energy metabolism and nitrogen assimilation. nih.gov The ability to track the [³H]-methyl group provides direct evidence for the specific roles and efficiencies of these different enzyme systems. researchgate.net

Enzyme/SystemOrganism ExampleFunction in Methylamine Metabolism
γ-glutamylmethylamide synthetase (GMAS) Methylobacterium extorquens PA1Catalyzes the initial reaction between methylamine and glutamate. nih.gov
N-methylglutamate dehydrogenase Hyphomicrobium XOxidizes N-methylglutamate, a key step in the N-methylglutamate pathway. microbiologyresearch.org
MtmCB/MtbA System Methanosarcina spp.A multi-protein system that transfers the methyl group from monomethylamine to coenzyme M. nih.gov
MtbBC/MtbA System Methanosarcina spp.A multi-protein system that transfers the methyl group from dimethylamine to coenzyme M. nih.gov
MttBC/MtbA System Methanosarcina spp.A multi-protein system that transfers the methyl group from trimethylamine to coenzyme M. nih.gov

Macromolecular Radiolabeling and Subsequent Structural-Functional Analysis

Utilization for Site-Specific Radiolabeling of Complex Biomolecules (e.g., polynucleotides, peptides, proteins)

The tritiated methyl group from [methyl-3H]-methylamine hydrochloride can be incorporated into complex biomolecules for tracking and analysis. While direct labeling is possible, a common strategy is reductive methylation (or reductive amination), where an aldehyde or ketone group on a target molecule reacts with the amine, followed by reduction to form a stable secondary amine linkage. This method allows for the high-specific-activity radiolabeling of proteins and antibodies with tritium. nih.gov

This approach is valuable for labeling peptides and proteins without significantly altering their biological activity, as the modification is small and can often be directed to specific sites like the N-terminus or lysine (B10760008) side chains. nih.gov Radiolabeled peptides are critical tools for molecular imaging and for studying receptor-ligand interactions. nih.govnih.gov For instance, a peptide designed to bind a specific cell surface receptor can be radiolabeled using a tritium-carrying moiety. The location and concentration of the bound peptide can then be quantified by detecting the tritium signal, providing insights into receptor distribution and density. Although many modern methods use radioisotopes like ¹⁸F for PET imaging, the principles of site-specific labeling of peptides and proteins are well-established, and tritium remains a crucial tool for in vitro and preclinical studies due to its high specific activity and stable signal. nih.govnih.gov

Enzymatic methods can also be employed, where a methyltransferase enzyme specifically transfers the [³H]-methyl group from a donor (derived from [methyl-3H]-methylamine) to a target protein, peptide, or polynucleotide.

BiomoleculeLabeling StrategyResearch Application
Proteins/Antibodies Reductive methylation with a tritiated agent. nih.govImmunoassays, quantifying cell surface antigens. nih.gov
Peptides Site-specific conjugation of a radiolabeled prosthetic group. nih.govTumor receptor imaging, targeted radionuclide therapy. nih.gov
Polynucleotides Enzymatic methylation using a methyltransferase and a [³H]-methyl donor.Studying DNA/RNA modification, gene regulation, and enzyme-substrate interactions.

Application in the Development of Photoaffinity Labeling Probes

[methyl-3H]-Methylamine hydrochloride is a precursor for creating tritiated photoaffinity labeling probes. A photoaffinity probe is a molecule designed with three key features: a moiety that recognizes and binds to a specific biological target (e.g., a receptor or enzyme active site), a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target upon UV irradiation, and a reporter tag (e.g., a radioisotope or a clickable alkyne group) for detection. nih.gov

The tritium atom from [methyl-3H]-methylamine can be incorporated into the probe's structure. Once the probe binds non-covalently to its target, UV light exposure activates the photoreactive group, creating a highly reactive intermediate that permanently crosslinks the probe to the target molecule. After separating the unbound probe, the now-covalently radiolabeled target can be identified and quantified by detecting the tritium signal.

This technique was successfully used to identify components of a Na+/H+ antiport system in renal brush border membranes. nih.gov A tritiated, photoreactive analogue of amiloride, [³H]-N⁵-methyl-N⁵-isobutylamiloride ([³H]MIA), was used to specifically label polypeptides of 81 and 107 kDa, implicating them as components of the transporter. nih.gov The tritium label was essential for detecting the very small amounts of protein that were covalently tagged. This demonstrates how a tritiated amine derivative serves as a foundational component for a powerful probe to investigate protein structure and function in its native environment. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 3h Methylamine Hydrochloride and Its Metabolites

High-Resolution Separation Techniques for Isotopic and Chemical Purity Assessment (e.g., advanced HPLC systems)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the radiochemical and chemical purity of [methyl-3H]-Methylamine hydrochloride. berthold.com Advanced HPLC systems, specifically configured for radiolabeled compounds, provide high-resolution separation, allowing for the quantification of the parent compound and the detection of any impurities. ezag.comoup.com

These systems typically consist of a pump for solvent delivery, an injector, a column where separation occurs, and one or more detectors. ezag.comuochb.cz For analyzing tritiated compounds, the HPLC system is coupled with a radioactivity detector, such as a flow scintillation analyzer or a solid scintillation detector. berthold.comuochb.czmdpi.com These detectors are highly sensitive to the beta emissions from tritium (B154650), enabling the accurate quantification of radioactivity in the eluent. uochb.czmdpi.com

The separation process can be optimized using either isocratic (constant mobile phase composition) or gradient (variable mobile phase composition) elution, with the latter often providing better resolution for complex mixtures of the parent compound and potential radiolabeled impurities. ezag.com The choice of stationary phase (column) and mobile phase is critical and is selected based on the physicochemical properties of methylamine (B109427) hydrochloride.

A common workflow for purity assessment involves:

Injecting a known quantity of the [methyl-3H]-Methylamine hydrochloride sample into the HPLC system.

Separating the components on a suitable analytical column.

Monitoring the column effluent simultaneously with a UV detector (to detect chemical impurities) and a radioactivity detector (to detect radiochemical impurities). ezag.com

Integrating the peak areas from the chromatograms to determine the percentage of chemical and radiochemical purity.

Modern systems often feature software that controls the entire process, from injection to data analysis, and allows for methods to be pre-programmed and validated. ezag.com In some applications, the HPLC effluent is split, with one portion going to the radioactivity detector for immediate quantification and the other to a fraction collector. nih.gov The collected fractions can then be subjected to further analysis, such as liquid scintillation counting for more sensitive quantification or mass spectrometry for structural identification. mdpi.comnih.gov

Table 1: Comparison of HPLC Radio-Detection Methods

Detection Method Principle Advantages Considerations
Flow Scintillation The HPLC eluent is continuously mixed with a liquid scintillation cocktail before passing through a flow cell positioned between two photomultiplier tubes. uochb.cz Real-time analysis, good for high-activity samples. Requires a continuous supply of scintillation cocktail, potential for quenching effects.
Solid Scintillation The HPLC eluent passes through a flow cell packed with solid scintillant material. No need for a liquid cocktail, reusable cells, can detect a wide spectrum of emissions (α, β, γ). uochb.cz Potentially lower efficiency for low-energy beta emitters like tritium compared to liquid scintillation.

| Offline Fraction Collection & LSC | The eluent is collected in fractions, mixed with scintillation cocktail in vials, and counted in a Liquid Scintillation Counter (LSC). mdpi.comnih.gov | Highest sensitivity, ideal for low-level radioactivity, eliminates quenching issues from the mobile phase. mdpi.com | Time-consuming, not a real-time analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Confirmation in Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the structural integrity and, crucially, the specific position of the isotopic label in [methyl-3H]-Methylamine hydrochloride. mdpi.com Since tritium (³H) is an NMR-active nucleus with a spin of ½, direct ³H-NMR spectroscopy can be performed. mdpi.com

The primary goal of NMR analysis for this compound is to verify that the tritium atom is located exclusively on the methyl group, as intended by the "[methyl-³H]" nomenclature. The ³H-NMR spectrum provides direct evidence for this. The chemical shift of the tritium signal in the ³H-NMR spectrum will be nearly identical to that of the protons in the ¹H-NMR spectrum of unlabeled methylamine, confirming its position within the methyl group. mdpi.com

Furthermore, NMR is used to determine the isotopic enrichment of the compound. While ¹H-NMR can show the depletion of protons at the labeled site, ³H-NMR provides a more direct measure. The integral of the tritium signal, when compared to an internal standard of known concentration, can be used to quantify the amount of the tritiated species.

In addition to simple one-dimensional (1D) spectra, two-dimensional (2D) NMR techniques can be employed for more complex molecules or to resolve overlapping signals. mdpi.comacs.org For a simple molecule like methylamine, heteronuclear correlation experiments such as ¹H-³H HSQC (Heteronuclear Single Quantum Coherence) could definitively correlate the tritium nucleus with the protons on the same methyl carbon, providing unambiguous confirmation of the label's position. Isotopic labeling, in general, is a critical tool in NMR for simplifying complex spectra and enabling detailed structural analysis. sigmaaldrich.comnih.govacs.org

| Unambiguous Positional Linkage | To definitively correlate the ³H nucleus to the methyl group. | 2D Heteronuclear Correlation (e.g., ¹H-³H HSQC) | A cross-peak appears connecting the ¹H and ³H signals of the methyl group. acs.org |

Mass Spectrometry-Based Approaches for Metabolic Profiling and Metabolite Identification of Labeled Compounds

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone of metabolic profiling and metabolite identification for labeled compounds. nih.govnih.gov The use of [methyl-3H]-Methylamine hydrochloride in metabolic studies leverages the isotopic label as a tracer to follow the compound's journey through a biological system. nih.gov

The general workflow involves administering the labeled compound and collecting biological samples (e.g., plasma, urine, feces) at various time points. These samples are then processed to extract the metabolites. nih.gov The extract is subsequently analyzed by LC-MS or GC-MS. researchgate.netfrontiersin.org

In the mass spectrometer, molecules are ionized and separated based on their mass-to-charge ratio (m/z). researchgate.net The presence of the tritium atom in the parent compound and its metabolites results in a characteristic mass shift. Since tritium has a mass of approximately 3.016 Da, compared to protium's (¹H) 1.008 Da, any metabolite containing the [methyl-³H] group will have a mass that is roughly 2 Da higher than its unlabeled counterpart. This mass difference makes it relatively straightforward to distinguish drug-related material from endogenous molecules in a complex biological matrix.

Metabolic profiling with a labeled compound aims to create a comprehensive picture of all the metabolites formed. frontiersin.orgnih.gov The LC-MS system, often combined with a radioactivity detector, first separates the metabolites chromatographically. uochb.cz The radioactivity detector provides a quantitative profile of all radiolabeled components, while the mass spectrometer provides structural information. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. Further structural elucidation is achieved using tandem mass spectrometry (MS/MS), where a specific metabolite ion is isolated, fragmented, and its fragment ions are analyzed to piece together its chemical structure. The predictable mass of the tritiated methyl group helps in interpreting these fragmentation patterns.

Table 3: Compound Names Mentioned

Compound Name
[methyl-3H]-Methylamine hydrochloride
Acetonitrile
Ammonia (B1221849)
Formaldehyde (B43269)
Glycine betaine
Hydrogen peroxide
Methylamine
Proline betaine
Trigonelline
Trimethylamine (B31210)
Trimethylamine N-oxide

Theoretical and Computational Studies Involving Methyl 3h Methylamine Hydrochloride

Quantum Chemical Calculations of Tritium-Substituted Molecular Structures and Energetics

Quantum chemical calculations are instrumental in predicting the geometric and energetic properties of molecules. For [methyl-3H]-methylamine hydrochloride, these calculations can elucidate the subtle changes in molecular structure and vibrational frequencies that arise from the substitution of a protium (B1232500) (¹H) atom with a tritium (B154650) (³H) atom in the methyl group.

Molecular Structure: The fundamental geometry of the methylammonium (B1206745) cation (CH₃NH₃⁺) is not significantly altered by tritium substitution. High-level ab initio and density functional theory (DFT) calculations can be used to determine optimized molecular geometries, including bond lengths and angles. For the parent molecule, methylamine (B109427), detailed quantum chemical calculations have been performed to determine its atomic coordinates. mdpi.com The substitution of one hydrogen with tritium in the methyl group leads to a minuscule shortening of the C-³H bond compared to the C-¹H bonds. This is a consequence of the lower zero-point vibrational energy (ZPVE) of the C-³H bond, which results in a slightly lower average bond length.

Energetics and Vibrational Frequencies: The most significant impact of tritium substitution is on the vibrational frequencies of the molecule. Due to its larger mass, tritium causes a decrease in the frequency of vibrational modes involving its motion, most notably the C-H stretching, bending, and rocking modes. These changes in vibrational frequencies directly affect the molecule's zero-point energy. The ZPVE is lower for the tritiated molecule, which can have consequences for its reactivity and the kinetic isotope effects observed in its reactions. Quantum chemical methods, such as the MP2 method, have been used to calculate the vibrational spectra of methylamine and its ions, providing a basis for understanding these isotopic effects. researchgate.net

Table 1: Calculated Atomic Coordinates for Methylamine (CH₃NH₂) * Optimized at the CCSD(T) level of theory with the Def2TZVPP basis set.

AtomElementX (Å)Y (Å)Z (Å)
1C0.0000000.7013340.000000
2N0.000000-0.7634660.000000
3H1.0250001.0763340.000000
4H-0.5125001.0763340.887680
5H-0.5125001.076334-0.887680
6H0.471500-1.1384660.816680
7H-0.943000-1.1384660.000000

Data sourced from the CCCBDB database and computational studies. mdpi.com

Computational Modeling of Kinetic Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs provides valuable information about reaction mechanisms, particularly the nature of the rate-determining step. princeton.eduosti.gov For reactions involving [methyl-3H]-methylamine hydrochloride, computational modeling is a key tool for predicting and interpreting these effects.

Primary and Secondary KIEs:

Primary KIEs occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a reaction involving the cleavage of a C-H bond, a significant primary KIE (kH/kT > 1) is expected, as the C-³H bond is stronger and has a lower ZPVE than the C-¹H bond, requiring more energy to break.

Secondary KIEs are observed when the bond to the isotope is not directly involved in the bond-breaking or bond-forming process but its bonding environment changes during the reaction. youtube.com For example, a change in hybridization of the carbon atom from sp³ to sp² during a reaction would result in a secondary KIE. These effects are typically smaller than primary KIEs. wikipedia.org

Computational Approaches: Theoretical models, often employing DFT, are used to calculate the transition state structures and vibrational frequencies for both the tritiated and non-tritiated reactants. From these calculations, the ZPVEs of the ground states and transition states can be determined, which allows for the prediction of the KIE. For complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the reaction in a more realistic environment, such as within an enzyme active site. princeton.edu

Table 2: Types of Kinetic Isotope Effects (KIEs) and Their Mechanistic Implications

KIE TypeDescriptionTypical Magnitude (kH/kT)Mechanistic Implication
Primary Normal Bond to the isotope is broken/formed in the rate-determining step.> 1Indicates that the bond to the isotope is significantly weakened in the transition state.
Primary Inverse Bond to the isotope becomes stiffer in the transition state.< 1Suggests a more constricted transition state for the isotopic atom.
Secondary Normal Hybridization at the isotopic center changes, leading to a looser bond in the transition state (e.g., sp³ → sp²).> 1 (per ³H)The vibrational frequencies of bending modes decrease in the transition state.
Secondary Inverse Hybridization at the isotopic center changes, leading to a tighter bond in the transition state (e.g., sp² → sp³).< 1 (per ³H)The vibrational frequencies of bending modes increase in the transition state.

Theoretical Simulations of Radiotracer Distribution and Kinetic Parameters within Biological Systems

As a radiotracer, [methyl-3H]-methylamine hydrochloride can be used to study biological processes. Theoretical simulations are essential for designing experiments and interpreting the resulting data from techniques like positron emission tomography (PET) or other radiotracer studies. nih.govnih.govradiologykey.com These simulations model the fate of the radiotracer in a biological system, allowing for the quantification of physiological parameters.

Compartmental Modeling: The distribution and kinetics of a radiotracer in tissues are often analyzed using compartmental models. radiologykey.comyoutube.com These models describe the body as a system of distinct compartments between which the tracer can move.

One-Tissue Compartment Model: This is the simplest model, assuming the tissue consists of a single compartment where the tracer can enter from the plasma and exit back to the plasma. It is often insufficient for tracers that undergo specific binding. nih.gov

Two-Tissue Compartment Model: This model is more commonly used for radiotracers that bind to specific sites like receptors or transporters. It consists of a compartment for non-specifically bound and free tracer in tissue water, and a second compartment for the specifically bound tracer.

Kinetic Parameters: By fitting the time-activity curves (the concentration of the radiotracer in a region over time) obtained from imaging to these models, key kinetic parameters can be estimated. These include:

K₁: The rate constant for the transport of the tracer from plasma to the tissue.

k₂: The rate constant for the transport back from the tissue to the plasma.

k₃: The rate constant for the binding of the tracer to the specific site.

k₄: The rate constant for the dissociation of the tracer from the specific site.

Distribution Volume (Vₜ): A measure of the total tracer concentration in the tissue relative to the plasma at equilibrium.

Binding Potential (BPₙₐ): A measure of the density of available specific binding sites.

Reference Tissue Models: For some studies, particularly in brain imaging, obtaining an arterial input function can be invasive. In such cases, reference tissue models (e.g., SRTM, MRTM) are employed. nih.govnih.gov These models use a region devoid of specific binding sites as a reference to estimate the kinetic parameters in the target regions.

Table 3: Comparison of Common Tracer Kinetic Models

ModelInput Function RequiredKey Parameters EstimatedCommon Application
One-Tissue Compartment Arterial Input FunctionK₁, k₂, VₜTracers with simple diffusion and no specific binding.
Two-Tissue Compartment Arterial Input FunctionK₁, k₂, k₃, k₄, Vₜ, BPₙₐTracers with specific binding to receptors or transporters. nih.gov
Multilinear Analysis 1 (MA1) Arterial Input FunctionVₜ, BPₙₐGraphical analysis for reversible binding systems. nih.gov
Simplified Reference Tissue Model (SRTM) Reference Tissue Time-Activity CurveR₁, k₂, BPₙₐNon-invasive quantification of receptor binding. nih.govnih.gov
Multilinear Reference Tissue Model (MRTM) Reference Tissue Time-Activity CurveR₁, k₂, BPₙₐParametric imaging of receptor binding. nih.gov

These theoretical and computational approaches are indispensable for a comprehensive understanding of [methyl-3H]-methylamine hydrochloride, from its fundamental molecular properties to its complex behavior as a radiotracer in biological systems. mdpi.comopenmedscience.comresearchgate.net

Future Directions and Emerging Research Avenues in Methyl 3h Methylamine Hydrochloride Research

Development of Novel and More Efficient Radiosynthesis Techniques for Ultra-High Specific Activity

The specific activity of a radiolabeled compound, a measure of radioactivity per unit mass, is a critical parameter that dictates its sensitivity in experimental assays. nih.govnih.gov For [methyl-3H]-Methylamine hydrochloride, achieving ultra-high specific activity is paramount for applications such as receptor binding studies and in vivo imaging where the target molecules are present in very low concentrations. nih.govnih.gov Emerging research in radiosynthesis is focused on developing more efficient and precise methods to incorporate tritium (B154650) into the methylamine (B109427) molecule, thereby maximizing its specific activity.

Recent advancements in tritium labeling are moving beyond traditional methods towards more sophisticated techniques. mdpi.com While classical approaches like tritiodehalogenation and tritide (B1234025) reductions have been valuable, newer strategies offer greater control and efficiency. mdpi.com One promising area is the use of specialized tritiated building blocks in synthesis. mdpi.com For instance, the use of high specific activity [3H]-methyl nosylate (B8438820) allows for the efficient methylation of precursor molecules, a technique that could be adapted for the synthesis of [methyl-3H]-Methylamine hydrochloride. pharmaron.com

Furthermore, metal-catalyzed hydrogen isotope exchange (HIE) reactions are gaining prominence. mdpi.comacs.org These methods, often employing iridium-based catalysts, facilitate the direct exchange of hydrogen atoms with tritium gas on a substrate. acs.org The development of combined catalyst systems, utilizing both monometallic complexes and in-situ-formed nanoparticles, has shown potential for achieving very high levels of tritium incorporation in various aromatic substrates. acs.org Adapting such HIE techniques for small aliphatic amines like methylamine could lead to significant increases in specific activity.

Innovations in purification and analysis are also crucial. The use of techniques like 3H-NMR spectroscopy is vital for confirming the precise location and extent of tritium labeling, ensuring the quality and reliability of the radiotracer. nih.govpharmaron.com

Future developments in radiosynthesis are likely to focus on:

Catalyst Optimization: Designing more efficient and selective catalysts for hydrogen isotope exchange to increase tritium incorporation with minimal side products. openmedscience.com

Microfluidic Synthesis: Implementing microfluidic systems to perform radiosynthesis on a smaller scale, which can improve reaction control, reduce waste, and potentially enhance safety. openmedscience.comopenmedscience.com

Automation: Developing automated synthesis platforms to improve reproducibility and throughput for the production of high specific activity [methyl-3H]-Methylamine hydrochloride. openmedscience.com

Table 1: Comparison of Radiosynthesis Techniques for Tritium Labeling

TechniqueDescriptionAdvantagesPotential for [methyl-3H]-Methylamine Hydrochloride
Catalytic Reduction Reduction of an unsaturated precursor with tritium gas (T2). pharmaron.comHigh specific activity can be achieved. researchgate.netnih.govApplicable if a suitable unsaturated precursor to methylamine can be synthesized.
Tritide Reduction Use of a tritiated reducing agent, such as sodium borotritide. mdpi.comCan introduce tritium at specific sites. mdpi.comA viable method depending on the synthetic route to the precursor molecule.
Methylation Use of a tritiated methylating agent, like [3H]-methyl iodide or [3H]-methyl nosylate. mdpi.compharmaron.comHighly specific labeling of the methyl group. pharmaron.comA direct and efficient method for producing [methyl-3H]-Methylamine hydrochloride.
Hydrogen Isotope Exchange (HIE) Direct exchange of hydrogen with tritium, often catalyzed by a metal. mdpi.comacs.orgCan introduce multiple tritium atoms, leading to very high specific activity. acs.orgPromising, but requires development of suitable catalysts for aliphatic amines.
Photoredox Catalysis Use of light to drive the hydrogen isotope exchange reaction. mdpi.comMild reaction conditions. mdpi.comAn emerging area that could offer new routes for tritiation.

Integration with Advanced Imaging Modalities for Pre-clinical Research (e.g., as a precursor for PET imaging agents)

While [methyl-3H]-Methylamine hydrochloride is primarily used in in vitro assays and preclinical studies involving techniques like autoradiography, its core structure holds potential for the development of probes for other imaging modalities. nih.govnih.govresearchgate.net A significant future direction is its use as a precursor for synthesizing positron emission tomography (PET) imaging agents. PET offers the advantage of non-invasive, quantitative, three-dimensional imaging in living subjects, providing dynamic information on biological processes.

The short half-life of positron-emitting isotopes like Carbon-11 (t½ ≈ 20.4 min) necessitates rapid synthesis and purification of PET radiotracers. The methylamine scaffold is a common feature in many biologically active molecules, including neurotransmitter receptor ligands and enzyme substrates. By developing synthetic routes to incorporate a positron-emitting isotope onto the methylamine structure, a new class of PET tracers could be created. For example, [11C]-methylamine could be synthesized and used to radiolabel various pharmaceuticals and endogenous compounds.

The knowledge gained from studies using [methyl-3H]-Methylamine hydrochloride, such as its role as an ammonium (B1175870) analogue and its uptake in certain cell types, can inform the design and application of these future PET agents. nih.gov For instance, understanding the metabolic pathways of methylamine from tritium-based studies can help in interpreting the signals obtained from a corresponding PET tracer. nih.gov

Furthermore, the integration of data from tritium-based whole-body autoradiography (QWBA) with other imaging techniques can provide a more complete picture of a compound's behavior. nih.gov QWBA offers high-resolution images of radiotracer distribution at the tissue and organ level, which can complement the dynamic, whole-body data obtained from PET. nih.gov

Exploration of New Applications in Systems Biology and Multi-Omics Research Paradigms

Systems biology aims to understand the complex interactions within biological systems as a whole, often by integrating data from multiple "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com Radiolabeled compounds like [methyl-3H]-Methylamine hydrochloride have the potential to be valuable tools in this integrative approach by enabling the tracking and quantification of specific metabolic pathways.

One emerging application is in the field of metabolomics. As an analogue of ammonium, [methyl-3H]-Methylamine hydrochloride can be used to trace the pathways of nitrogen metabolism. nih.gov In a multi-omics study, changes in the transcriptome and proteome in response to a particular stimulus could be correlated with alterations in the metabolic flux of methylamine, providing a more comprehensive understanding of the cellular response. For example, studies on the metabolite trimethylamine (B31210) N-oxide (TMAO), which is derived from trimethylamine, have utilized multi-omics approaches to link gut microbiota, diet, and cardiovascular disease. nih.gov Although distinct from methylamine, these studies highlight the power of integrating metabolic data with other omics layers. nih.govnih.govresearchgate.net

Future research could involve using [methyl-3H]-Methylamine hydrochloride in cell culture or animal models where other omics data are being collected. This would allow researchers to:

Trace Metabolic Fates: Follow the incorporation of the tritiated methyl group into various downstream metabolites under different physiological or pathological conditions.

Quantify Pathway Activity: Measure the rate of metabolic processes involving methylamine and correlate this with gene and protein expression levels. For instance, the activity of semicarbazide-sensitive amine oxidase, which metabolizes methylamine, could be assessed in the context of broader cellular changes. nih.gov

Elucidate Drug Mechanisms: In drug development, understanding how a therapeutic agent affects not just a single target but a network of pathways is crucial. [methyl-3H]-Methylamine hydrochloride could be used to probe the effects of a drug on specific metabolic pathways as part of a larger systems pharmacology study.

The integration of data from radiotracer studies with [methyl-3H]-Methylamine hydrochloride into multi-omics databases will be key to unlocking its full potential in systems biology research.

Q & A

Q. How should methylamine hydrochloride be synthesized in a laboratory setting?

Methylamine hydrochloride can be synthesized via multiple methods:

  • Hofmann rearrangement : Reacting acetamide with bromine under basic conditions to yield methylamine, followed by HCl neutralization .
  • Formaldehyde-ammonium chloride reaction : Heating formaldehyde with ammonium chloride produces methylamine hydrochloride, which is isolated by crystallization .
  • Nitromethane reduction : Using zinc and hydrochloric acid to reduce nitromethane, followed by purification . Note: Use fume hoods and personal protective equipment (PPE) due to volatile intermediates like formaldehyde .

Q. What safety protocols are critical when handling methylamine hydrochloride?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use N95 masks if dust is generated .
  • Ventilation : Ensure local exhaust ventilation to prevent inhalation of aerosols .
  • Spill management : Collect spills using non-sparking tools, avoid dust formation, and store waste in sealed containers .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical help .

Q. How should methylamine hydrochloride be stored to ensure stability?

  • Store in airtight containers at room temperature (15–25°C) in a dry, well-ventilated area .
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition .

Q. What analytical methods validate the purity of methylamine hydrochloride?

  • Chromatography : Use reversed-phase HPLC with mobile phases containing methanol and methylamine hydrochloride (250 mM) to assess purity .
  • Titration : Acid-base titration with standardized NaOH to quantify free amine content .
  • Spectroscopy : FT-IR or NMR to confirm structural integrity (e.g., NH₃⁺ peak in ¹H-NMR at δ ~2.3 ppm) .

Advanced Research Questions

Q. How can isotopic labeling with [methyl-³H] be optimized for tracer studies?

  • Synthetic incorporation : React [³H]-methyl iodide with ammonia under controlled pH to form [methyl-³H]-methylamine, followed by HCl neutralization .
  • Purification : Use column chromatography (e.g., silica gel) to isolate the labeled compound, with radiometric detection to confirm specific activity .
  • Stability testing : Monitor tritium loss via liquid scintillation counting under varying pH/temperature conditions .

Q. How do conflicting solubility data impact experimental design?

Discrepancies in solubility (e.g., water vs. organic solvents) may arise from impurities or hydration states. Mitigation strategies include:

  • Pre-screening : Conduct solubility tests in target solvents (e.g., methanol, DMSO) using freshly recrystallized batches .
  • Standardization : Use USP/EP reference standards (e.g., Impurity E/F hydrochlorides) for calibration .

Q. What regulatory compliance issues apply to [methyl-³H]-labeled compounds?

  • Controlled substance laws : In the U.S., methylamine is regulated due to its role in illicit drug synthesis. Maintain detailed usage logs and secure storage .
  • Radioactive handling : Follow IAEA/ANSI guidelines for tritium use, including waste disposal protocols and radiation safety training .

Q. How can impurities in methylamine hydrochloride affect reaction outcomes?

  • Common impurities : Residual formaldehyde or ammonium chloride from synthesis .
  • Detection : Use HPLC-MS or ion chromatography to identify contaminants .
  • Mitigation : Recrystallize from ethanol/water mixtures or employ activated carbon filtration .

Q. What experimental factors influence methylamine hydrochloride’s reactivity in nucleophilic substitutions?

  • pH : Higher pH (≥10) deprotonates the amine, enhancing nucleophilicity but risking side reactions (e.g., hydrolysis) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
  • Temperature : Elevated temperatures (40–60°C) accelerate reactions but may degrade heat-sensitive products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stability data?

While some sources lack stability data , others recommend dry, cool storage based on decomposition risks from hygroscopicity . Researchers should:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
  • Compare results against peer-reviewed protocols (e.g., ICH Q1A guidelines) .

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